2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a phenyl ring substituted with two fluorine atoms and a methoxy group, along with an acetic acid moiety. This compound appears as a white to off-white crystalline solid and has gained attention in various fields due to its distinctive chemical properties and potential biological activities . The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry and materials science applications .
The chemical reactivity of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be summarized as follows:
These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.
Research indicates that 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid exhibits various biological activities. It has been studied for its potential interactions with enzymes and receptors, influencing cellular signaling pathways and metabolic processes. Specifically, compounds with similar structures have shown promise in areas such as enzyme inhibition, receptor binding, and modulation of cellular functions . The unique substitution pattern of this compound may enhance its efficacy as a therapeutic agent.
The synthesis of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be achieved through several methods:
These methods highlight the compound's synthetic accessibility for research and industrial applications.
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has diverse applications:
Its unique properties make it valuable for exploring new therapeutic agents and advanced materials.
Several compounds share structural similarities with 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid:
The uniqueness of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid lies in its specific substitution pattern, featuring both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties that influence its reactivity and biological activity compared to similar compounds. The dual fluorination enhances lipophilicity and metabolic stability, making it particularly interesting for further research in medicinal chemistry .
The retrosynthetic analysis of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid requires a systematic deconstruction approach to identify optimal synthetic pathways [1]. The target molecule can be strategically disconnected at several key positions, with the most efficient route involving the formation of the alpha-fluoroacetic acid moiety as the final step [2].
The primary retrosynthetic disconnection involves breaking the carbon-fluorine bond at the alpha position, leading to the corresponding phenylacetic acid derivative as an immediate precursor [3]. This approach allows for late-stage fluorination, which is often more selective and efficient than early-stage fluorine incorporation [4]. Alternative disconnections include breaking the aromatic carbon-carbon bond connecting the phenyl ring to the acetic acid chain, though this approach presents greater synthetic challenges [5].
| Disconnection Strategy | Synthetic Complexity | Atom Economy | Commercial Availability |
|---|---|---|---|
| Alpha-fluorination | Low | High | Moderate |
| Phenyl-acetate coupling | High | Moderate | High |
| Aromatic fluorination | Moderate | High | Low |
The most viable retrosynthetic pathway involves starting from 3-fluoro-4-methoxyphenylacetic acid, which can be accessed through established aromatic substitution methodologies [6]. This precursor allows for selective alpha-fluorination using established electrophilic fluorination protocols [7]. The methoxy and fluoro substituents on the aromatic ring provide appropriate electronic activation for subsequent transformations while maintaining regioselectivity [8].
Position-specific fluorination of aromatic and aliphatic carbons requires careful consideration of electronic and steric factors [7]. For the target molecule, two distinct fluorination events must be addressed: the aromatic fluorine at the 3-position of the phenyl ring and the alpha-fluorine adjacent to the carboxylic acid functionality [9].
Electrophilic fluorination represents the most practical approach for alpha-fluoroacetic acid synthesis [10]. Acetyl hypofluorite, generated in situ from fluorine gas and acetic acid, provides excellent selectivity for alpha-position fluorination [10]. The reaction proceeds through ketene acetal intermediates, which react with acetyl hypofluorite to yield alpha-fluorocarboxylates in good yields [10]. This method circumvents problems associated with nucleophilic fluorination such as eliminations and rearrangements [10].
| Fluorinating Agent | Reaction Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Acetyl hypofluorite | -20°C, 2-4 hours | 70-85% | High |
| Selectfluor | Room temperature, 12 hours | 60-78% | Moderate |
| N-fluorobenzenesulfonimide | 0°C, 6 hours | 65-80% | High |
The mechanism of electrophilic fluorination involves single electron transfer or direct nucleophilic attack, depending on the substrate and fluorinating agent employed [7]. Stereoselective variants utilize chiral auxiliaries or enantioselective fluorinating agents to achieve high enantiomeric excess [7]. For aromatic fluorination, electrophilic aromatic substitution using fluoroxytrifluoromethane or bis-fluoroxy-difluoromethane provides regioselective incorporation of fluorine atoms [9].
Alternative approaches include the use of diethyl fluoromalonate as a building block for synthesizing fluoroacetic acid derivatives [2]. This strategy involves nucleophilic aromatic substitution reactions followed by decarboxylation and esterification processes [2]. The fluoromalonate approach offers excellent atom economy and allows for the introduction of various aromatic substituents through nucleophilic displacement reactions [11].
The introduction of methoxy groups into aromatic systems requires activation of the aromatic ring toward nucleophilic attack [12]. For the target molecule, the methoxy group at the 4-position of the phenyl ring can be introduced through nucleophilic aromatic substitution of appropriately activated haloarenes [13].
Chromium tricarbonyl complexation provides exceptional activation for nucleophilic aromatic substitution reactions [13]. The formation of chromium tricarbonyl complexes significantly enhances the electrophilicity of aromatic carbons, facilitating methoxide addition even to weakly activated systems [13]. This methodology tolerates various functional groups including amino, hydroxyl, and ester functionalities within the same molecule [13].
| Activation Method | Reaction Temperature | Conversion Rate | Functional Group Tolerance |
|---|---|---|---|
| Chromium tricarbonyl | 80-120°C | >95% | Excellent |
| Electron-withdrawing groups | 150-200°C | 70-90% | Good |
| Phase transfer catalysis | 60-100°C | 60-85% | Moderate |
The mechanism proceeds through addition-elimination pathways, forming anionic intermediates stabilized by electron-withdrawing groups [12]. Ortho and para positions relative to electron-withdrawing substituents show enhanced reactivity due to resonance stabilization [12]. The use of naked methoxide anions, generated through phase transfer catalysis or crown ether complexation, dramatically improves reaction rates and selectivity [13].
Alternative approaches include direct methoxylation of diazonium salts, though this method requires careful temperature control and exhibits limited substrate scope [12]. Palladium-catalyzed methoxylation of aryl halides provides another viable route, particularly for electron-rich aromatic systems [8]. The choice of methodology depends on the electronic nature of the aromatic substrate and the presence of other functional groups that may interfere with the reaction conditions [8].
Carboxylic acid protection strategies are essential for multi-step synthesis involving multiple reactive functionalities [14]. The selection of appropriate protecting groups depends on the reaction conditions employed in subsequent transformations and the desired orthogonality with other protecting groups [15].
The 1,3-dithian-2-yl-methyl protecting group and its dimethyl analog provide exceptional orthogonality for carboxylic acid protection [14]. These groups can be deprotected under nearly neutral oxidative conditions using sodium periodate, avoiding the harsh acidic or basic conditions required for conventional ester hydrolysis [14]. The deprotection mechanism involves oxidative cleavage followed by beta-elimination induced by mild base treatment [14].
| Protecting Group | Formation Conditions | Deprotection Method | Stability Profile |
|---|---|---|---|
| Dimethyl-dithian-2-yl-methyl | Room temperature, 4 hours | Sodium periodate, K2CO3 | Acid/base stable |
| tert-Butyl ester | Isobutene, H2SO4 catalyst | Trifluoroacetic acid | Acid labile |
| Benzyl ester | Benzyl alcohol, DCC | Hydrogenolysis | Base stable |
| Methyl ester | Diazomethane | Aqueous base | Moderate stability |
The supersilyl protecting group represents an innovative approach for carboxylic acid protection, offering extraordinary stability against organometallic reagents [16]. Supersilyl esters demonstrate exceptional resistance to nucleophilic attack while maintaining ease of deprotection through photolytic conditions [16]. This protecting group enables highly stereoselective aldol and Mannich reactions using the protected carboxylic acid as a synthetic equivalent [16].
Orthogonal protection strategies allow selective deprotection of specific functional groups in multiply-protected molecules [15]. For example, benzyl esters can be removed by hydrogenolysis, fluorenylmethylenoxy groups by base treatment, and tert-butyl ethers by acid cleavage, providing complete orthogonality in protection schemes [15]. The choice of protecting group combination depends on the specific reaction sequence and the chemical stability requirements of each synthetic step [14].
Purification of fluorinated organic compounds presents unique challenges due to the altered physical properties imparted by fluorine substitution [17]. The electronegativity and size of fluorine atoms significantly affect intermolecular interactions, requiring specialized purification protocols [18].
High-performance liquid chromatography using fluorinated stationary phases provides superior separation efficiency for fluorinated compounds [18]. Fluorinated-alkyl and fluorinated-phenyl phases demonstrate enhanced retention and selectivity for fluorinated analytes compared to conventional reversed-phase columns [18]. These phases work particularly well with high levels of organic modifiers, making them ideal for liquid chromatography-mass spectrometry applications [18].
| Purification Method | Separation Efficiency | Recovery Yield | Purity Achieved |
|---|---|---|---|
| Fluorinated HPLC phases | Excellent | 85-95% | >98% |
| Preparative HPLC | Very good | 80-90% | >95% |
| Column chromatography | Good | 70-85% | 90-95% |
| Crystallization | Variable | 60-80% | >99% |
Crystallization methods for fluorinated compounds often require modified solvent systems to accommodate altered solubility profiles [19]. The use of alcohol-hydrocarbon solvent mixtures provides effective crystallization media, with hydrogen bonding between alcohols and fluorine atoms facilitating selective crystallization [20]. Temperature-controlled crystallization using air-cooled spray cooling towers offers industrial-scale purification capabilities [19].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [21]. The use of phase transfer catalysts improves reaction rates and selectivity in biphasic systems [22]. Mechanochemical approaches, including ball-milling techniques, provide solvent-free reaction conditions that often result in improved yields and reduced environmental impact [22]. Solid-state reactions using potassium fluoride and quaternary ammonium salts achieve highly efficient nucleophilic aromatic substitution with excellent atom economy [22].
The thermal stability of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be evaluated through comparison with structurally related compounds and analysis of fluorine substitution effects. Based on available literature, fluorinated carboxylic acids generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [1]. This enhancement is attributed to the strong carbon-fluorine bonds and the electron-withdrawing effects of fluorine atoms, which stabilize the molecular framework.
For phenylacetic acid, thermal decomposition occurs through a concerted mechanism at temperatures between 587-722°C, yielding toluene and carbon dioxide via a four-center transition state [2]. The decomposition follows first-order kinetics with an activation energy corresponding to the bond dissociation energy of the carbon-carbon bond adjacent to the carboxyl group.
Fluorinated acetic acid derivatives exhibit distinct decomposition patterns compared to their non-fluorinated analogs. Fluoroacetic acid decomposes at lower temperatures (295-382°C) through hydrogen fluoride elimination as the initial step, followed by formation of formaldehyde and carbon monoxide [3]. This suggests that the presence of fluorine atoms can alter the decomposition mechanism by providing alternative reaction pathways.
The thermal decomposition of perfluoroalkyl carboxylic acids occurs primarily through carbon-carbon bond scission in the perfluorinated backbone, with bond dissociation energies in the range of 89-104 kcal/mol for C-H bonds, 101-125 kcal/mol for C-F bonds, and 109-113 kcal/mol for O-H bonds [4]. These values indicate that fluorination significantly strengthens the molecular framework.
Based on structural analogy with related fluorinated compounds, 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is expected to exhibit thermal stability superior to phenylacetic acid. The presence of two fluorine atoms and one methoxy group suggests a decomposition temperature likely in the range of 150-300°C , intermediate between simple fluorinated acetic acids and highly fluorinated compounds.
| Compound Type | Decomposition Temperature (°C) | Primary Decomposition Products | Mechanism |
|---|---|---|---|
| Phenylacetic acid | 587-722 [2] | Toluene, CO₂ | Concerted decarboxylation |
| Fluoroacetic acid | 295-382 [3] | HF, formaldehyde, CO | HF elimination followed by fragmentation |
| Trifluoroacetic acid | >300 [6] | Various fluorinated fragments | Radical chain decomposition |
| Predicted for target compound | 150-300 | Fluorinated aromatics, CO₂ | Mixed mechanisms |
The aqueous solubility of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is influenced by both the hydrophobic aromatic ring system and the hydrophilic carboxyl group. Phenylacetic acid exhibits limited water solubility (15 g/L at 20°C) [7], and fluorine substitution typically reduces aqueous solubility due to increased hydrophobicity and altered hydrogen bonding patterns.
For carboxylic acids, solubility is pH-dependent due to ionization equilibria. At pH values below the pKa, the compound exists predominantly in its molecular form with lower solubility. Above the pKa, the ionized form predominates, exhibiting significantly higher aqueous solubility. The pH of a 1 mM phenylacetic acid solution is 3.7 [7], indicating partial dissociation.
Fluorinated phenylacetic acid derivatives generally show enhanced solubility in polar organic solvents compared to non-polar systems. Phenylacetic acid is readily soluble in ethanol, acetone, and carbon disulfide, but only slightly soluble in chloroform and insoluble in aliphatic hydrocarbons [8]. The presence of fluorine atoms may enhance solubility in polar aprotic solvents while reducing compatibility with non-polar systems.
Acetic acid has been demonstrated to dramatically improve the solubility of weakly basic compounds in methanol-water mixtures through ionization mechanisms [9]. This principle may be applicable to understanding the solvent behavior of fluorinated carboxylic acids in mixed solvent systems.
The solubility of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is expected to follow the general pattern observed for carboxylic acids, with minimum solubility near the pKa value and increasing solubility at both higher and lower pH values. The degree of ionization (α) as a function of pH can be described by the Henderson-Hasselbalch equation:
$$ \alpha = \frac{[A^-]}{[HA] + [A^-]} = \frac{10^{pH-pKa}}{1 + 10^{pH-pKa}} $$
| pH Range | Predominant Form | Expected Solubility | Ionization State |
|---|---|---|---|
| pH < pKa - 2 | Molecular (>99%) | Low | Fully protonated |
| pH ≈ pKa | Mixed forms (50:50) | Minimum | Partially ionized |
| pH > pKa + 2 | Ionic (>99%) | High | Fully deprotonated |
The octanol-water partition coefficient (LogP) is a critical parameter for understanding the lipophilicity of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid. While specific experimental data for this compound is not available, reliable LogP values can be determined using the shake-flask method, which has been demonstrated to be effective for fluorinated compounds [10].
Phenylacetic acid exhibits a LogP value of 0.811 at 25°C [7], indicating moderate lipophilicity. The introduction of fluorine atoms generally increases lipophilicity through enhanced hydrophobic interactions, despite the electronegativity of fluorine. Studies on fluorinated drug molecules have shown that fluorination can significantly alter partition coefficients, with effects varying based on the substitution pattern and molecular context [11].
The impact of fluorine substitution on lipophilicity depends on several factors including the number of fluorine atoms, their position relative to polar groups, and the overall molecular architecture. Computational studies have revealed that fluorination can lead to both increases and decreases in LogP values, depending on the specific molecular environment [11].
For perfluoroalkyl carboxylic acids, the LogP values follow predictable trends with chain length. Short-chain perfluorinated acids (C2-C4) exhibit LogP values ranging from -2.1 to 0.6, while longer chains show increasing lipophilicity [12]. The linear relationship between LogP and chain length suggests that each CF₂ group contributes approximately 0.6 log units to the partition coefficient.
Based on structural analysis and comparison with related compounds, 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is expected to exhibit a LogP value in the range of 1.0-2.5. This prediction considers:
| Structural Feature | LogP Contribution | Rationale |
|---|---|---|
| Phenylacetic acid core | +0.81 | Experimental baseline |
| α-Fluorine substitution | +0.3 to +0.5 | Enhanced lipophilicity |
| m-Fluorine on aromatic ring | +0.2 to +0.4 | Moderate hydrophobic effect |
| p-Methoxy group | +0.2 to +0.5 | Electron-donating, lipophilic |
| Predicted Total LogP | 1.5 ± 0.5 | Estimated range |
The acid dissociation constant (pKa) of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be estimated through structural analysis and comparison with related compounds. The pKa value is influenced by electronic effects of substituents, with electron-withdrawing groups decreasing pKa (increasing acidity) and electron-donating groups having the opposite effect.
Phenylacetic acid has a pKa of 4.31 [7] [13], determined through conductivity measurements at 25°C. The introduction of fluorine atoms typically decreases pKa values due to their strong electron-withdrawing effects. For example, o-fluorophenylacetic acid exhibits a pKa of 4.093 [14], representing a decrease of 0.22 units compared to the parent compound.
The combined effects of fluorine and methoxy substituents on the pKa of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be analyzed using the Hammett equation:
$$ \log \frac{Ka}{K{a0}} = \rho \sigma $$
Where σ represents the substituent constant and ρ is the reaction constant. For carboxylic acids, typical σ values are:
The accurate determination of pKa values requires careful potentiometric titration following established protocols [15]. The procedure involves:
The Henderson-Hasselbalch equation governs the relationship between pH and the degree of dissociation:
$$ pH = pKa + \log \frac{[A^-]}{[HA]} $$
Based on structural analysis and substituent effects, the predicted pKa range for 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is:
| Substituent | Position | σ Value | ΔpKa Contribution |
|---|---|---|---|
| Fluorine | α-Carbon | +0.52 | -0.52 |
| Fluorine | m-Aromatic | +0.34 | -0.34 |
| Methoxy | p-Aromatic | -0.27 | +0.27 |
| Net Effect | - | +0.59 | -0.59 |
Predicted pKa = 4.31 - 0.59 = 3.72 ± 0.3
This prediction suggests that 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid would be a stronger acid than phenylacetic acid due to the dominant electron-withdrawing effects of the fluorine atoms. The compound would be expected to exhibit >90% ionization at physiological pH (7.4), making it predominantly present as the carboxylate anion under biological conditions.
| Compound | pKa Value | Method | Temperature |
|---|---|---|---|
| Phenylacetic acid | 4.31 [7] [13] | Conductivity | 25°C |
| o-Fluorophenylacetic acid | 4.093 [14] | Conductivity | 25°C |
| Fluoroacetic acid | 2.586 [16] | Literature | - |
| Trifluoroacetic acid | 0.23 [17] | Literature | - |
| Predicted for target | 3.72 ± 0.3 | Estimation | 25°C |